molecular formula C14H15ClN4O2 B2750937 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide CAS No. 1251595-05-7

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2750937
CAS No.: 1251595-05-7
M. Wt: 306.75
InChI Key: QLYYEXXCCRDSDB-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with 4-chlorobenzylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and acylated products.

Scientific Research Applications

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of the target compound.

    4-chlorobenzylamine: Another precursor used in the synthesis.

    2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-9-6-13(21)19(14(16)18-9)8-12(20)17-7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYYEXXCCRDSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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